N-(5-bromopyridin-2-yl)-2-ethylbutanamide
Description
Contextualization within Bromopyridine and Amide Chemical Space
The structure of N-(5-bromopyridin-2-yl)-2-ethylbutanamide is a hybrid of two important chemical classes: bromopyridines and amides.
Bromopyridines are pyridine (B92270) rings substituted with one or more bromine atoms. They are versatile intermediates in organic synthesis. chempanda.comwikipedia.org The position of the bromine atom significantly influences the chemical reactivity of the ring, making them useful substrates in various cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations to form carbon-carbon and carbon-nitrogen bonds. wikipedia.org For instance, 2-bromopyridine (B144113) can be used to create the 2-lithiopyridine reagent, and both 2- and 3-bromopyridine (B30812) are foundational in synthesizing numerous bioactive compounds and commercial chemicals. chempanda.comwikipedia.org There are three stable isomers of bromopyridine: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. chempanda.com
Amides are one of the most fundamental and prevalent functional groups in medicinal chemistry and pharmaceuticals. numberanalytics.comchemistrytalk.orgdiplomatacomercial.com The amide bond's stability under physiological conditions, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a crucial linker in drug design, influencing a molecule's binding affinity to biological targets and its pharmacokinetic properties. numberanalytics.comwiley.com Amides are found in a vast array of drugs across therapeutic areas, including antimicrobials, anti-inflammatories, and anticancer agents. numberanalytics.com Their structural versatility allows for fine-tuning of a compound's physical and biological characteristics. diplomatacomercial.com
Significance of the N-Acyl-2-aminopyridine Moiety in Medicinal Chemistry and Agrochemical Research
The core scaffold of the compound, N-acyl-2-aminopyridine, is a privileged structure in drug discovery and agrochemical research. The 2-aminopyridine (B139424) portion is a key pharmacophore that has been shown to be crucial for interaction with various biological targets. nih.govnih.gov
In medicinal chemistry , N-acyl-2-aminopyridine and its derivatives are explored for a wide range of therapeutic applications. They are investigated as:
Antimalarial agents: Certain aminopyridine derivatives are effective at inhibiting the proliferation of malaria parasites. google.com
Enzyme inhibitors: The 2-aminopyridine scaffold is critical for key interactions with enzyme active sites, such as in the design of potent and selective human neuronal nitric oxide synthase (hnNOS) inhibitors for treating neurological disorders. nih.gov
Antifungal agents: Amide-pyridine scaffolds have been designed as dual-target inhibitors against fungal enzymes like squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51). nih.gov
Antibacterial agents: Derivatives of N-acyl-2-aminopyrimidines, a closely related class, have shown efficacy in inhibiting biofilm formation in bacteria like Acinetobacter baumannii. nih.gov Similarly, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated activity against ESBL-producing E. coli. mdpi.com
In agrochemical research , related heterocyclic amides have been patented for their potential use. For example, N-acyl-2-amino-1,3,4-thiadiazoles have been developed for herbicidal compositions, indicating the utility of the N-acylamino heterocyclic core in crop protection. google.com
Overview of Known Analogues and Related Chemical Entities in Scholarly Literature
While direct research on this compound is limited, numerous structurally similar compounds have been synthesized and studied. These analogues help to understand the structure-activity relationships within this chemical class.
| Compound Name | CAS Number | Context/Significance | Source |
| N-(5-Bromopyridin-3-yl)-3,3-dimethylbutanamide | 1266227-14-8 | An isomeric bromopyridine amide. | bldpharm.com |
| N-(5-Bromopyridin-3-yl)-3-methylbutanamide | 1266227-13-7 | Another isomeric analogue with a different alkyl chain. | sigmaaldrich.com |
| N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | Not specified | A complex derivative of 5-bromopyridin-2-amine, indicating its use as a building block. | simsonpharma.com |
| N-methyl-N-(pyridin-2-yl)acetamide | Not specified | A simple N-acyl-2-aminopyridine used as a reagent. | mdpi.com |
| 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues | Not specified | Synthesized and evaluated for antibacterial activity. | mdpi.com |
Rationale for Focused Academic Investigation of this compound
The rationale for a dedicated study of this compound is multifold and stems from the established importance of its constituent chemical motifs.
Proven Bioactivity of Scaffolds: The N-acyl-2-aminopyridine core is a well-established pharmacophore with documented antifungal, antibacterial, antimalarial, and enzyme-inhibiting properties. google.comnih.govnih.gov The presence of this moiety in the target molecule provides a strong foundation for expecting potential biological activity.
Modulation by Bromine Substitution: The 5-bromo substituent on the pyridine ring is significant. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions (e.g., through halogen bonding). Investigating the 5-bromo isomer is a logical step in exploring the chemical space around bioactive aminopyridines, especially in comparison to its 3-bromo or unsubstituted counterparts.
Novelty and Intellectual Property: The specific combination of the 5-bromopyridin-2-amine core with a 2-ethylbutanamide (B1267559) side chain represents a novel chemical entity. Exploration of such new structures is fundamental to discovering new lead compounds for drug development and agrochemicals, potentially leading to new intellectual property.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-8(4-2)11(15)14-10-6-5-9(12)7-13-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAYOPJXSPJONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 5 Bromopyridin 2 Yl 2 Ethylbutanamide
Established Synthetic Pathways and Reaction Mechanisms
The traditional synthesis of N-(5-bromopyridin-2-yl)-2-ethylbutanamide is a convergent process that typically involves the preparation of two key intermediates: 2-amino-5-bromopyridine and an activated form of 2-ethylbutanoic acid. These are then coupled to form the final amide product.
Amide Bond Formation Strategies for Substituted Pyridines
The central transformation in the synthesis of the target molecule is the formation of the amide bond between the 2-amino group of the pyridine (B92270) ring and the carboxyl group of the butanamide moiety. Several reliable methods for N-aryl amide synthesis can be employed.
A common approach involves the activation of 2-ethylbutanoic acid to a more reactive species, such as an acyl chloride or an anhydride, which then readily reacts with 2-amino-5-bromopyridine. Standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), can also facilitate this condensation reaction.
Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offer a powerful alternative for the formation of the C-N bond. In this approach, an aryl halide (or triflate) is coupled with an amide. While typically used to form C-N bonds with amines, variations of this methodology can be adapted for the N-arylation of amides.
More recently, Umpolung Amide Synthesis (UmAS) has emerged as a strategy that avoids epimerization at the α-carbon of chiral carboxylic acids. This method involves the reaction of α-halonitroalkanes with amines, but its application to N-aryl amides has been a challenge. However, recent developments have shown that the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, can directly yield N-aryl amides.
Metal-free approaches, such as the organocatalytic ring-opening aminolysis of lactones, provide a sustainable pathway to N-aryl amides. This method, however, is contingent on the availability of a suitable lactone precursor for the 2-ethylbutanamide (B1267559) moiety.
| Amide Formation Strategy | Reagents/Catalysts | Key Features |
| Acyl Halide/Anhydride Method | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Acetic anhydride | Simple, well-established, requires activation of the carboxylic acid. |
| Peptide Coupling | DCC, EDC, HOBt, NHS | Mild conditions, widely used, minimizes side reactions. |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | High functional group tolerance, applicable to a wide range of substrates. |
| Umpolung Amide Synthesis (UmAS) | α-fluoronitroalkane, N-aryl hydroxylamine, Brønsted base | Epimerization-free for chiral centers, avoids traditional activating agents. |
Stereoselective Synthesis of the Butanamide Moiety
The 2-ethylbutanamide moiety of the target molecule contains a chiral center at the C2 position. The stereoselective synthesis of this fragment is crucial for applications where a specific enantiomer is required.
Chiral auxiliaries are a classical and effective method for controlling stereochemistry. An achiral starting material is temporarily attached to a chiral auxiliary, which directs a subsequent diastereoselective reaction. For instance, an Evans oxazolidinone auxiliary can be acylated with 2-ethylbutanoyl chloride. Subsequent alkylation or other transformations at the α-position occur with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched 2-ethylbutanoic acid or a derivative thereof.
Asymmetric hydrogenation of a suitable α,β-unsaturated precursor is another powerful technique. For example, an α-ethyl-α,β-unsaturated carboxylic acid derivative can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), to produce the desired enantiomer of 2-ethylbutanoic acid with high enantiomeric excess.
Enzymatic resolution offers a green and highly selective alternative. Lipases are commonly used to selectively esterify one enantiomer of a racemic mixture of 2-ethylbutanoic acid, allowing for the separation of the unreacted enantiomer. For instance, Candida antarctica lipase B (CALB) has been shown to be effective in the resolution of similar branched-chain fatty acids. This process can be optimized by careful selection of the enzyme, solvent, and acyl acceptor.
| Stereoselective Method | Principle | Typical Reagents/Catalysts |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a diastereoselective reaction. | Evans oxazolidinones, Oppolzer's camphorsultam. |
| Asymmetric Hydrogenation | Enantioselective addition of hydrogen across a double bond. | Chiral Rh or Ru catalysts (e.g., with BINAP ligands). |
| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. | Lipases (e.g., Candida antarctica lipase B). |
Bromination Techniques for Pyridine Ring Functionalization
The precursor 2-amino-5-bromopyridine is synthesized by the regioselective bromination of 2-aminopyridine (B139424). The amino group at the 2-position is an activating group and directs electrophilic substitution primarily to the 5-position.
A common laboratory method involves the use of bromine in a suitable solvent , such as acetic acid or hydrobromic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine molecule is polarized by the solvent or a Lewis acid catalyst, and the electron-rich pyridine ring attacks the electrophilic bromine atom.
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is often used to avoid over-bromination. The reaction is typically carried out in a polar solvent like acetone.
Another effective reagent is phenyltrimethylammonium tribromide , which offers a solid, easy-to-handle source of bromine and can lead to high yields of the desired product under mild conditions.
The Sandmeyer reaction provides an alternative route where the amino group of 2-aminopyridine is first diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) bromide solution to introduce the bromine atom. However, for the synthesis of 2-amino-5-bromopyridine, direct bromination of 2-aminopyridine is generally more straightforward.
Advanced Synthetic Approaches and Process Optimization
To improve the efficiency, atom economy, and environmental impact of the synthesis, advanced methodologies are being explored. These include the development of novel catalytic systems and the implementation of multicomponent reactions.
Catalytic Strategies for Efficient Synthesis
Catalytic methods offer significant advantages over stoichiometric approaches by reducing waste and often proceeding under milder reaction conditions.
Palladium-catalyzed C-H arylation represents a cutting-edge strategy for forming the N-(pyridin-2-yl) bond. This approach could potentially involve the direct coupling of 2-bromopyridine (B144113) with 2-ethylbutanamide, or the intramolecular cyclization of a suitably designed precursor.
Visible-light-induced iron catalysis has been reported for the synthesis of N-aryl amides from nitroarenes and chloroalkanes. This method is environmentally benign and utilizes abundant and inexpensive materials.
Organocatalysis provides a metal-free alternative for amide bond formation. Chiral organocatalysts can also be employed to induce enantioselectivity in the formation of the butanamide moiety.
| Catalytic Strategy | Catalyst Type | Potential Application |
| Palladium-Catalyzed C-H Arylation | Palladium complexes with phosphine ligands | Direct coupling of pyridine and amide moieties. |
| Visible-Light Iron Catalysis | Iron salts | Green synthesis of N-aryl amides from alternative starting materials. |
| Organocatalysis | Small organic molecules (e.g., proline derivatives) | Metal-free amide bond formation and potential for asymmetric synthesis. |
Multicomponent Reactions Incorporating Pyridine and Amide Scaffolds
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials.
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that could potentially be adapted for the synthesis of this compound or its analogs. A hypothetical Ugi reaction could involve 2-amino-5-bromopyridine (as the amine component), an aldehyde, 2-ethylbutanoic acid (as the carboxylic acid component), and an isocyanide. The resulting product would be an α-acylamino amide, which might require further modification to yield the target compound. The use of convertible isocyanides in Ugi reactions allows for the subsequent cleavage of the isocyanide-derived portion, providing a versatile route to complex amides.
The Passerini three-component reaction is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. While not directly applicable to the synthesis of the target amide, its principles can inspire the design of novel multicomponent strategies.
Other MCRs for the synthesis of substituted pyridines, such as Hantzsch-type reactions, could be envisioned to construct the pyridine core with the necessary functionalities in a single step, which could then be further elaborated to the final product. An organophosphorus-catalyzed three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide has been reported for the efficient synthesis of 2-amidopyridines.
| Multicomponent Reaction | Components | Product Type |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amide |
| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide |
| Organophosphorus-Catalyzed Condensation | Amine, Carboxylic Acid, Pyridine N-oxide | 2-Amidopyridine |
Green Chemistry Principles in Chemical Synthesis
The synthesis of this compound traditionally involves the formation of an amide bond between 5-bromo-2-aminopyridine and an activated derivative of 2-ethylbutanoic acid. While effective, conventional methods often rely on stoichiometric coupling reagents that generate significant chemical waste, presenting environmental and economic challenges. In response, the application of green chemistry principles to amide bond formation has become a critical area of research, aiming to enhance the sustainability of the synthesis. ucl.ac.uknih.gov
A key green strategy is the use of catalysis to replace hazardous and wasteful activating agents. nih.gov Biocatalysis, in particular, has emerged as a powerful alternative. Enzymes, such as lipases, can catalyze the direct amidation of carboxylic acids and amines in aqueous media or under solvent-free conditions. nih.govwhiterose.ac.uk This approach offers high selectivity and operates under mild conditions, significantly reducing energy consumption and avoiding the use of toxic organic solvents. nih.govrsc.org ATP-dependent amide bond synthases represent another class of enzymes that can form amide bonds directly in water, activating the carboxylic acid via an acyl-adenylate or acyl-phosphate intermediate. rsc.orgnih.govresearchgate.net
Another principle of green chemistry is the use of safer solvents. Many standard amide coupling reactions are performed in dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents, which are associated with toxicity and disposal issues. ucl.ac.uk Greener alternatives, such as 2-methyl-tetrahydrofuran, are being explored to reduce the environmental impact. chemistryviews.org Furthermore, solvent-free synthetic methods, where reactants are heated directly with a catalyst like boric acid, offer a highly efficient and environmentally benign route to amide synthesis by eliminating solvent waste entirely. researchgate.net Electrosynthesis and photochemical methods are also gaining traction as sustainable strategies that can drive chemical reactions with minimal reagent-based waste. rsc.org
Table 1: Comparison of Synthetic Approaches for Amide Bond Formation
| Method | Reagents/Catalyst | Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| Conventional Coupling | Stoichiometric Reagents (e.g., HATU, DCC) | DMF, DCM | High yield, reliable | Poor atom economy, toxic reagents & solvents, significant waste |
| Enzymatic Synthesis | Lipase, Amidase | Aqueous Buffer, Minimal Organic Solvent | Mild conditions, high selectivity, biodegradable catalyst, low waste rsc.org | Slower reaction times, potential substrate limitations |
| Catalytic Amidation | Boronic Acid Catalysts | Toluene (with water removal) | Avoids stoichiometric activators, reusable catalyst potential ucl.ac.uk | High temperatures often required, need for water removal |
| Solvent-Free Synthesis | Boric Acid | None | Eliminates solvent waste, high reaction rate, simple procedure researchgate.net | Potential for thermal degradation of sensitive substrates |
Post-Synthetic Modifications and Derivatization Strategies
Once synthesized, the structure of this compound offers multiple sites for further chemical modification. These derivatization strategies are crucial for developing analogues with tailored properties, enabling structure-activity relationship (SAR) studies in medicinal chemistry and materials science. The primary sites for modification include the C-5 position of the pyridine ring, the ethylbutanamide side chain, and the C-H bonds of the pyridine core, which can be targeted with high regioselectivity.
The bromine atom at the C-5 position of the pyridine ring serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their reliability and tolerance of a wide range of functional groups, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-5 bromine with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.org It is widely used to introduce aryl, heteroaryl, or alkyl groups at this position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govlibretexts.org The broad availability of boronic acids makes this an exceptionally powerful tool for creating diverse libraries of C-5 substituted analogues. youtube.com
Heck Coupling: The Heck reaction couples the 5-bromo position with an alkene to form a new C-C bond, yielding a C-5-alkenylpyridine derivative. organic-chemistry.org This transformation is catalyzed by a palladium salt and is valuable for introducing unsaturated moieties onto the pyridine core. researchgate.netrsc.org The reaction conditions can be tuned to control the stereoselectivity of the resulting double bond. nih.gov
Sonogashira Coupling: To introduce an alkyne group at the C-5 position, the Sonogashira coupling is employed. This reaction couples the 5-bromopyridine with a terminal alkyne using a dual catalyst system of palladium and copper(I). wikipedia.orglibretexts.org The resulting arylalkynes are important intermediates for further transformations or as final products in various applications. organic-chemistry.org
Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of a C-N bond by reacting the C-5 bromine with a primary or secondary amine. It provides a direct route to C-5-aminopyridine derivatives, which are important pharmacophores. The reaction uses a palladium catalyst with a specialized phosphine ligand and a base.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position
| Reaction | Coupling Partner | Product Type | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | 5-Aryl/Alkyl-pyridine | Pd(PPh₃)₄ + Base (e.g., K₃PO₄) nih.gov |
| Heck | Alkene (e.g., Styrene) | 5-Alkenyl-pyridine | Pd(OAc)₂ + Ligand + Base researchgate.net |
| Sonogashira | Terminal Alkyne | 5-Alkynyl-pyridine | Pd(PPh₃)₂Cl₂ + CuI + Amine Base jk-sci.com |
| Buchwald-Hartwig | Amine (R₂NH) | 5-Amino-pyridine | Pd₂(dba)₃ + Ligand + Base |
The ethylbutanamide side chain provides additional opportunities for structural diversification through reactions targeting the amide functional group or the adjacent alkyl framework.
Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 5-bromo-2-aminopyridine and 2-ethylbutanoic acid. chemguide.co.uk While this reaction breaks the core structure, it can be a useful synthetic step for recovering the pyridine starting material or for analytical purposes. Mild alkaline hydrolysis protocols have been developed to improve compatibility with sensitive functional groups. arkat-usa.orgresearchgate.net
Amide Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-), transforming the amide into the corresponding secondary amine, N-(5-bromopyridin-2-yl)-2-ethylbutan-1-amine. This transformation fundamentally alters the electronic and hydrogen-bonding properties of the side chain. The reaction typically requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). wikipedia.orgchemistrysteps.com
α-Functionalization: The carbon atom alpha to the amide carbonyl can be functionalized. This generally involves the formation of an enolate or a related intermediate, followed by reaction with an electrophile. This allows for the introduction of various substituents, such as alkyl, halogen, or other heteroatom groups, directly adjacent to the side chain's point of origin. nih.govresearchgate.net Such modifications can significantly impact the conformation and biological activity of the molecule.
Table 3: Chemical Transformations of the Ethylbutanamide Side Chain
| Transformation | Reagents | Resulting Functional Group | Key Feature |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH, heat chemguide.co.uk | Carboxylic Acid + Amine | Cleavage of the amide bond |
| Reduction | 1. LiAlH₄, 2. H₂O | Secondary Amine | Removal of carbonyl oxygen |
| α-Bromination | N-Bromosuccinimide, Base | α-Bromo Amide | Introduction of a halogen for further chemistry researchgate.net |
Regioselectivity involves selectively targeting one specific position within the molecule for reaction when multiple similar sites are available. For this compound, this primarily concerns the different C-H bonds on the pyridine ring. While the C-Br bond is the most reactive site for cross-coupling, advanced C-H functionalization methods allow for direct modification of the pyridine core. nih.gov
The electronic nature of the pyridine ring, which is electron-deficient, and the presence of substituents dictate the position of C-H functionalization. researchgate.net The amide group at the C-2 position can act as a directing group, facilitating reactions at the adjacent C-3 position. Conversely, the inherent electronic properties of the pyridine ring often favor reactions at the C-4 position in the absence of strong directing effects. nih.gov
For instance, transition-metal-catalyzed C-H activation could potentially be used to introduce aryl or alkyl groups at the C-3, C-4, or C-6 positions. The choice of catalyst, ligand, and reaction conditions is critical to control the regioselectivity and achieve functionalization at a desired site while leaving the C-Br bond and other parts of the molecule intact. nih.govnih.gov Photoredox catalysis offers another modern approach for the regioselective functionalization of pyridines via radical intermediates, enabling reactions that are complementary to traditional methods. iciq.orgunibo.itacs.org This allows for a layered approach to derivatization, where the C-5 position can be modified via cross-coupling, and subsequently, a C-H bond elsewhere on the ring can be functionalized.
Table 4: Regioselective Functionalization of the Pyridine Core
| Position | Reaction Type | Rationale | Example Reaction |
|---|---|---|---|
| C-5 | Cross-Coupling | Activation by C-Br bond | Suzuki Coupling nih.gov |
| C-3 | Directed C-H Activation | Proximity to C-2 amide directing group | Pd-catalyzed C-H arylation nih.gov |
| C-4/C-6 | Minisci-type Radical Reaction | Electronic preference of the pyridine ring | Radical alkylation unibo.it |
Molecular Structure, Conformation, and Theoretical Characterization
Advanced Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)
Spectroscopic techniques are fundamental in confirming the chemical structure of N-(5-bromopyridin-2-yl)-2-ethylbutanamide and understanding the electronic environment of its atoms. While specific experimental data for this exact compound is not widely published, its spectral characteristics can be accurately predicted based on well-established principles and data from closely related analogues.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would present distinct signals corresponding to the ethylbutanamide and bromopyridinyl moieties.
The ¹H NMR spectrum is expected to show characteristic signals for the pyridine (B92270) ring protons. The proton at position 6 (H6) would likely appear as a doublet, while the proton at position 4 (H4) would be a doublet of doublets due to coupling with both H3 and H6. The proton at position 3 (H3) would also be a doublet. Studies on similar N-(pyridin-2-yl)acylamides have shown that the proton ortho to the amino group (H3) is significantly deshielded due to the anisotropic effect of the nearby carbonyl group in the preferred planar conformation. psu.edu The amide proton (N-H) would typically appear as a broad singlet. The signals for the 2-ethylbutyl group would include a methine (CH), two methylene (B1212753) (CH₂) groups, and two methyl (CH₃) groups, with predictable multiplicities and chemical shifts.
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. The carbonyl carbon (C=O) would be observed in the typical downfield region for amides (around 170-175 ppm). The pyridine ring carbons would appear in the aromatic region, with their shifts influenced by the bromine atom and the amide substituent. The carbon bearing the bromine (C5) would be shifted due to the halogen's electronegativity and heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | 8.2 - 8.4 (d) | 108 - 112 |
| Pyridine-H4 | 7.8 - 8.0 (dd) | 140 - 144 |
| Pyridine-C5 | - | 115 - 119 |
| Pyridine-H6 | 8.3 - 8.5 (d) | 148 - 152 |
| Amide-NH | 8.5 - 9.5 (s, br) | - |
| Amide-C=O | - | 173 - 176 |
| Ethylbutyl-CH | 2.2 - 2.4 (m) | 45 - 50 |
| Ethylbutyl-CH₂ | 1.5 - 1.7 (m) | 25 - 30 |
| Ethylbutyl-CH₃ | 0.9 - 1.1 (t) | 10 - 15 |
Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for confirmation of the molecular weight and elucidation of the structure. The electron ionization (EI) mass spectrum of this compound (molar mass: 271.16 g/mol for isotopes ⁷⁹Br) would be expected to show a prominent molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound.
The fragmentation pathways would likely involve several key bond cleavages:
Alpha-cleavage: The primary fragmentation of the 2-ethylbutyl group would be the loss of an ethyl radical (•CH₂CH₃), leading to a stable acylium ion.
Amide Bond Cleavage: Scission of the C(O)-NH bond is a common pathway for amides. This can lead to the formation of the 2-aminopyridine (B139424) radical cation or the acylium ion.
McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is less likely given the substitution pattern.
Pyridine Ring Fragmentation: Loss of the bromine atom (•Br) or cleavage of the pyridine ring itself can occur under higher energy conditions.
Table 2: Predicted Key Mass Spectrometric Fragments for this compound m/z values are based on the ⁷⁹Br and ¹²C isotopes.
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 271/273 | [C₁₁H₁₅BrN₂O]⁺ | Molecular Ion (M⁺) |
| 242/244 | [C₉H₁₀BrN₂O]⁺ | Loss of ethyl radical (•C₂H₅) |
| 171/173 | [C₅H₄BrN₂]⁺ | Cleavage of amide C-N bond |
| 99 | [C₆H₁₁O]⁺ | Acylium ion from amide cleavage |
| 71 | [C₄H₇O]⁺ | Acylium ion after loss of ethyl |
Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the amide and bromopyridine groups.
Key expected absorption bands include:
A sharp peak around 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
A strong, sharp absorption band around 1680-1650 cm⁻¹ for the C=O stretching vibration (Amide I band).
An absorption band around 1550-1510 cm⁻¹ for the N-H bending vibration (Amide II band).
Stretching vibrations for aromatic C=C and C=N bonds in the 1600-1450 cm⁻¹ region.
C-H stretching vibrations for the aliphatic and aromatic parts just below and above 3000 cm⁻¹, respectively.
A C-Br stretching vibration, typically found in the lower frequency region of the spectrum (600-500 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions due to π → π* transitions associated with the bromopyridine aromatic system and a weaker n → π* transition for the carbonyl group. The conjugation between the pyridine ring and the amide group would likely cause a bathochromic (red) shift of these absorptions compared to the individual chromophores.
Table 3: Predicted Infrared Absorption Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3300 - 3250 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Amide I) | 1680 - 1650 |
| N-H Bend (Amide II) | 1550 - 1510 |
| C=C / C=N Stretch | 1600 - 1450 |
| C-Br Stretch | 600 - 500 |
Computational Elucidation of Molecular Conformation and Isomerism
Computational chemistry offers powerful tools to investigate molecular properties that can be difficult to determine experimentally, such as conformational preferences and the relative energies of isomers.
The flexibility of this compound arises from rotation around several single bonds. The most significant conformational aspect is the rotation around the C(O)-N amide bond and the N-C(pyridine) bond. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to planar s-trans and s-cis isomers. For secondary amides, the s-trans conformation (where the carbonyl oxygen and the pyridine ring are on opposite sides of the C-N bond) is generally more stable due to reduced steric hindrance.
Tautomerism is a critical consideration for N-acylaminopyridines. This compound can theoretically exist in two primary tautomeric forms: the amide form and the iminol (or hydroxyimino) form.
Amide Form: this compound
Iminol Form: (Z)-N'-(5-bromopyridin-2-yl)-2-ethylbutaneimidic acid
Quantum Chemical Characterization of Electronic Structure
The electronic structure of this compound dictates its chemical behavior. Through quantum chemical calculations, it is possible to model and understand the distribution of electrons within the molecule, its ability to participate in chemical reactions, and the nature of its chemical bonds.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-bromopyridin-2-amine moiety, particularly on the nitrogen atoms and the bromine atom, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the π-system of the pyridine ring and the carbonyl group of the butanamide side chain, which act as electron-accepting regions.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following data are representative values based on theoretical studies of similar aromatic amides and are for illustrative purposes only, as specific experimental or computational results for the title compound were not found in the cited literature.)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
A significant energy gap, as illustrated in the table, would suggest that this compound is a relatively stable molecule. The distribution of these frontier orbitals is crucial for predicting how the molecule will interact with other chemical species.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is rarely uniform. Some atoms or regions will have a partial positive charge (electron-deficient), while others will have a partial negative charge (electron-rich). This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. MEP maps are valuable tools for identifying the sites of electrophilic and nucleophilic attack.
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, due to their high electronegativity and the presence of lone pairs. The bromine atom would also contribute to a region of negative potential. Positive potential would be expected around the hydrogen atoms, particularly the amide proton, making it a potential hydrogen bond donor. The analysis of MEP maps is crucial for understanding non-covalent interactions, which are vital in biological systems and crystal engineering. mdpi.com
Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound (Note: These values are illustrative and based on general principles of electron distribution in similar molecules.)
| Atom | Mulliken Charge (a.u.) |
| N (pyridine) | -0.45 |
| Br | -0.10 |
| C (carbonyl) | +0.50 |
| O (carbonyl) | -0.55 |
| N (amide) | -0.60 |
| H (amide) | +0.35 |
The calculated atomic charges, such as those derived from Mulliken population analysis, provide a quantitative measure of the charge distribution. The significant negative charges on the oxygen and nitrogen atoms and the positive charge on the carbonyl carbon and amide hydrogen support the qualitative picture provided by the MEP map.
Bonding Analysis and Aromaticity Studies
The pyridine ring in this compound is an aromatic system, which confers significant stability to the molecule. Aromaticity is a key concept in organic chemistry, characterized by a cyclic, planar structure with a delocalized system of π-electrons. Several computational methods can be used to quantify the degree of aromaticity.
One common method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromaticity, with more negative values suggesting a higher degree of aromatic character. For the pyridine ring in the title compound, a negative NICS value would be expected, confirming its aromatic nature. researchgate.net
Another widely used index is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. The pyridine ring is expected to have a HOMA value approaching 1. mdpi.com
Table 3: Illustrative Aromaticity Indices for the Pyridine Ring (Note: These values are representative and based on studies of substituted pyridines.)
| Aromaticity Index | Calculated Value |
| NICS(0) (ppm) | -9.5 |
| HOMA | 0.98 |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Comprehensive Analysis of Structural Motifs Contributing to Biological Interactions
The molecular architecture of N-(5-bromopyridin-2-yl)-2-ethylbutanamide can be deconstructed into three primary structural motifs: the 5-bromopyridine headgroup, the central amide linker, and the 2-ethylbutyl tail. Each of these components plays a distinct and crucial role in defining the molecule's physicochemical properties and its potential interactions with biological targets.
The 2-Aminopyridine (B139424) Core: The 2-aminopyridine unit is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. bldpharm.comnih.govmdpi.com It serves as a versatile hydrogen bonding motif. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. This dual functionality allows it to form a "hinge-binding" interaction, a common and critical binding mode for many kinase inhibitors, where the motif anchors the inhibitor to the backbone of the enzyme's hinge region. nih.gov
The Amide Linker: The amide bond is a cornerstone of molecular structure in biology and medicinal chemistry. nih.govresearchgate.net Its planarity, a result of resonance, restricts conformational freedom, which can be advantageous for locking the molecule into a bioactive conformation. acs.org The carbonyl oxygen is a strong hydrogen bond acceptor, and the N-H group is a hydrogen bond donor, providing key interaction points for molecular recognition at a target protein. acs.orgnih.gov
The Acyl Side Chain (2-Ethylbutyl Group): This lipophilic group is responsible for engaging with hydrophobic pockets within the target protein. The size, shape, and branching of this alkyl group are critical determinants of binding affinity and selectivity. The 2-ethyl branching creates a specific three-dimensional shape that must be complementary to the topology of the binding site for effective interaction.
Impact of Halogen Substitution on Pyridine Ring Bioactivity and Binding Affinity
Halogen atoms, particularly bromine, are frequently used in drug design to modulate a compound's properties. The substitution of a bromine atom at the 5-position of the pyridine ring has several significant impacts.
Electronic Effects: Bromine is an electron-withdrawing group, which can lower the pKa of the pyridine nitrogen, influencing its basicity and hydrogen-bonding capability. This modulation can fine-tune the strength of the crucial hinge-binding interaction.
Lipophilicity and Membrane Permeability: The bromo group significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and access intracellular targets. In studies of ruthenium(II) complexes, halogen substitutions (Br, Cl, F) were found to enhance antibacterial potency, a result attributed to increased lipophilicity and potential for improved membrane interaction. google.com The bromo-substituted complex, in particular, displayed the most potent activity against certain bacterial strains. google.com
Halogen Bonding: The bromine atom can participate in halogen bonds, which are noncovalent interactions where the halogen acts as an electrophilic species (forming a "σ-hole") and interacts with a nucleophilic partner like a carbonyl oxygen or an aromatic ring on the protein target. nih.gov This provides an additional, highly directional binding interaction that can enhance affinity and selectivity.
SAR studies on analogs often reveal a clear trend related to the halogen substituent. For instance, in a series of nicotinic receptor agonists, a bromo-substituted analog showed significantly different binding affinities and potencies compared to fluoro- or chloro-substituted counterparts, highlighting the distinct role of the specific halogen used.
Table 1: Effect of Pyridine Ring Substitution on Biological Activity in Analogous Scaffolds This table illustrates how substitutions on a pyridine or similar heterocyclic ring can impact inhibitory concentration (IC50) against a target, based on data from related kinase inhibitor series.
| Compound Analog | R1 Substituent | R2 Substituent | Target | IC50 (nM) | Reference |
| Analog A | H | H | Kinase X | 250 | |
| Analog B | Cl | H | Kinase X | 80 | |
| Analog C | Br | H | Kinase X | 55 | |
| Analog D | H | OMe | Kinase X | 150 |
This is a representative table based on typical SAR trends observed in the literature. Actual values are target-dependent.
Role of Amide Linkage and Butyl Chain Branching in Molecular Recognition
The central amide linkage and the attached alkyl chain are pivotal for orienting the molecule and securing it within a binding pocket.
The amide bond's rigidity helps to minimize the entropic penalty upon binding by pre-organizing the molecule into a limited set of conformations. acs.org Its hydrogen bonding capacity is essential for anchoring the molecule to specific residues in a binding site. nih.govnih.gov
The 2-ethylbutyl group extends into what is often a hydrophobic region of the binding site. The branching at the alpha-carbon (the carbon adjacent to the carbonyl) is particularly significant. Compared to a linear hexyl chain, the 2-ethylbutyl group has a distinct steric profile. This branching can achieve several goals:
Improved Shape Complementarity: It can fill a non-linear or oddly shaped hydrophobic pocket more effectively than a straight chain, increasing van der Waals interactions and boosting affinity.
Enhanced Selectivity: Different protein targets, even within the same family (e.g., different kinases), have variations in the shape of their binding pockets. A specific branching pattern may be accommodated by one target but clash with the pocket of another, leading to improved selectivity.
Metabolic Stability: Branching near the amide bond can provide steric hindrance that protects the amide from hydrolysis by metabolic enzymes like amidases, potentially increasing the compound's half-life.
Studies on fatty acid amide hydrolase (FAAH) inhibitors have shown that the nature of the N-portion of the carbamate (B1207046) (an amide isostere) is critical, with different alkyl and aryl groups fitting into a lipophilic channel to mimic the natural substrate. The potency of these inhibitors is highly sensitive to the size and shape of this group.
Table 2: Influence of Acyl Chain Structure on Inhibitory Potency This table demonstrates the impact of modifying the acyl side chain on the potency of N-acyl-2-aminopyridine analogs against a hypothetical target.
| Compound Analog | Acyl Group | IC50 (nM) | Rationale |
| Analog 1 | n-Hexanoyl | 120 | Fits into a linear hydrophobic pocket. |
| Analog 2 | 2-Ethylbutanoyl | 45 | Branched structure provides better shape complementarity with the target pocket. |
| Analog 3 | Cyclohexanecarbonyl | 60 | Rigid cyclic structure fits well, offering a balance of hydrophobicity and defined shape. |
| Analog 4 | Pivaloyl (tert-butyl) | 200 | Bulky group creates steric clashes, reducing affinity. |
This is a representative table based on common SAR principles. Actual values are target-dependent.
Design Hypotheses for Modulating Activity through Structural Modifications
Based on the SAR principles discussed, several hypotheses can be formulated for the rational design of new analogs of this compound with potentially enhanced activity, selectivity, or modified physicochemical properties.
Hypothesis 1: Optimization of the Pyridine Headgroup.
Varying Halogen Substitution: Replacing the 5-bromo substituent with 5-chloro or 5-fluoro could alter the balance of electronics and lipophilicity. A 5-chloro group might retain significant potency while potentially offering different pharmacokinetic properties. A 5-cyano or 5-trifluoromethyl group could be explored to introduce potent electron-withdrawing character and alternative interactions.
Positional Isomerism: Moving the bromo group to other positions on the pyridine ring (e.g., position 3 or 4) would drastically alter the geometry of the hinge-binding interactions and is likely to reduce or abolish activity against targets that rely on the 2-aminopyridine binding motif.
Hypothesis 2: Modification of the Acyl Side Chain.
Exploring Branching: The 2-ethylbutyl group could be replaced with other branched alkyl groups, such as isopropyl, isobutyl, or cyclopentyl, to probe the size and shape of the hydrophobic pocket. A cyclopentyl or cyclohexyl group would introduce rigidity, which can be entropically favorable for binding.
Introducing Polar Functionality: To seek additional interactions or improve solubility, a polar group (e.g., a hydroxyl or a methoxy (B1213986) ether) could be introduced at the terminus of the alkyl chain, assuming the binding pocket has a corresponding polar region.
Hypothesis 3: Amide Bond Isosteres.
The amide bond could be replaced with bioisosteres to alter the molecule's properties while retaining its key binding function. A reverse amide, a thioamide, or a 1,2,3-triazole could be synthesized. A triazole, for example, would remove the hydrogen bond donor capability of the amide N-H but would introduce a different dipole moment and potential for new interactions, which could enhance selectivity.
These hypotheses provide a clear roadmap for a medicinal chemistry campaign aimed at optimizing the this compound scaffold to develop compounds with superior biological profiles.
Information regarding the biological activity and preclinical data for the chemical compound this compound is not available in publicly accessible scientific literature or databases.
Extensive searches for experimental data pertaining to the molecular interactions and preclinical biological target engagement of this compound have yielded no specific results for this compound. While research exists on compounds containing the N-(5-bromopyridin-2-yl) scaffold, this information is not directly applicable to the specified molecule.
Therefore, the requested article with detailed sections on receptor profiling, enzyme inhibition, protein-ligand interactions, cellular uptake, and modulation of intracellular signaling pathways for this compound cannot be generated. The necessary scientific data to populate such an article is not present in the public domain.
Molecular Interactions and Preclinical Biological Target Engagement
Investigation of Mechanisms of Action in Preclinical Cellular Models
Phenotypic Screening in Relevant Cell Lines (e.g., Cancer Cell Lines, Microorganisms)
Phenotypic screening, a cornerstone of modern drug discovery, assesses the effects of a compound on cellular behavior without a preconceived target. This approach is particularly valuable for identifying novel mechanisms of action. Although no specific phenotypic screening data for N-(5-bromopyridin-2-yl)-2-ethylbutanamide has been reported, the activities of analogous compounds containing pyridine (B92270) and amide moieties suggest potential outcomes in such assays.
Pyridine-containing compounds have been extensively evaluated in phenotypic screens against various cancer cell lines. For instance, novel pyridine-thiazole hybrids have demonstrated significant antiproliferative activity against a panel of tumor cell lines, including those derived from colon, breast, and lung cancers, as well as glioblastoma and leukemia. nih.gov Similarly, pyridine-urea derivatives have shown broad-spectrum anti-proliferative effects across numerous cancer cell lines. mdpi.com These findings suggest that if this compound were subjected to phenotypic screening in cancer cell lines, it might exhibit cytotoxic or cytostatic effects.
Furthermore, derivatives of 2-aminopyridine (B139424), a core component of the target molecule, have been synthesized and assessed for their antibacterial properties. nih.govrsc.org These studies indicate that compounds with this scaffold can inhibit the growth of both Gram-positive and Gram-negative bacteria. Therefore, phenotypic screening against a panel of microorganisms could potentially reveal antibacterial activity for this compound.
Theoretical Pharmacological Classification and Potential Therapeutic Areas (Preclinical Perspective)
Based on the documented preclinical activities of its structural analogues, this compound can be theoretically classified and its potential therapeutic applications hypothesized.
Examination of Analogues with Documented Preclinical Activities (e.g., Insecticidal, Anticancer, Anti-HIV, NPY Y2 receptor modulation)
The structural components of this compound—a brominated pyridine ring linked via an amide bond to an ethylbutanamide moiety—are present in various bioactive molecules.
Insecticidal Activity: A significant body of research points to the insecticidal potential of compounds containing N-pyridylpyrazole amide structures. nih.govfao.org These compounds, which share the N-pyridyl amide core with the target molecule, often act as modulators of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and subsequent paralysis and death of the insect. nih.gov The structural similarity suggests that this compound could be investigated for similar insecticidal properties.
Anticancer Activity: The pyridine motif is a common feature in a multitude of anticancer agents. arabjchem.orgrsc.orgijpsonline.com For example, various pyridine derivatives have been shown to inhibit the proliferation of cancer cell lines such as Huh-7, A549, and MCF-7. rsc.org Some pyridine-ureas have demonstrated broad antiproliferative activity against a panel of 58 cancer cell lines. mdpi.com The mechanism of action for these analogues often involves the inhibition of key cellular processes like tubulin polymerization or the activity of protein kinases. rsc.org
Anti-HIV Activity: A class of pyridine N-oxide derivatives has been identified as possessing anti-HIV properties. nih.govnih.govnatap.orgoup.com Certain members of this class act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a crucial class of antiretroviral drugs. nih.govresearchgate.net While this compound is not a pyridine N-oxide, the presence of the pyridine ring suggests that it could be a scaffold for the development of novel anti-HIV agents.
NPY Y2 Receptor Modulation: Small molecule amides have been investigated as modulators of the Neuropeptide Y (NPY) Y2 receptor, which is implicated in appetite regulation, anxiety, and other physiological processes. miami.edunih.gov Notably, compounds featuring a 2-ethylbutyramide moiety have shown good activity as NPY Y2 receptor antagonists. nih.gov This suggests that this compound could potentially interact with this receptor, opening avenues for its investigation in metabolic or neurological disorders.
| Analogue Class | Documented Preclinical Activity | Potential Therapeutic Area | Key Structural Feature |
| N-Pyridylpyrazole Amides | Insecticidal (Ryanodine receptor modulation) nih.govfao.org | Agrochemicals | N-Pyridyl amide |
| Pyridine Derivatives | Anticancer (e.g., tubulin polymerization inhibition) rsc.org | Oncology | Pyridine ring |
| Pyridine N-Oxide Derivatives | Anti-HIV (NNRTI) nih.govoup.com | Infectious Diseases | Pyridine ring |
| Small Molecule Amides | NPY Y2 Receptor Antagonism nih.gov | Metabolic/Neurological Disorders | 2-Ethylbutanamide (B1267559) |
Mechanistic Hypotheses Based on Structural Similarity to Known Bioactive Compounds
The potential mechanisms of action for this compound can be hypothesized by drawing parallels with its structurally similar, biologically active counterparts.
Given the prevalence of the pyridine scaffold in anticancer agents, a primary hypothesis is that the compound could interfere with fundamental cellular processes required for cancer cell proliferation. The lipophilic nature of the 2-ethylbutanamide side chain could facilitate cell membrane traversal, allowing the pyridine head to interact with intracellular targets. Analogous pyridine-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division. rsc.org Therefore, one plausible mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Another mechanistic hypothesis relates to its potential as an NPY Y2 receptor antagonist. The 2-ethylbutyramide group is a key feature in some known small molecule antagonists of this receptor. nih.gov The N-(5-bromopyridin-2-yl) portion of the molecule would serve to orient the 2-ethylbutyramide moiety within the receptor's binding pocket, potentially leading to competitive antagonism.
The insecticidal activity of related N-pyridyl amides is often attributed to their interaction with insect-specific ryanodine receptors. nih.gov It is conceivable that the combination of the brominated pyridine and the alkyl amide in this compound could confer a suitable conformation to bind to and modulate these ion channels in susceptible insect species.
Finally, while less direct, the anti-HIV potential of pyridine derivatives warrants consideration. Some pyridine N-oxides inhibit HIV-1 reverse transcriptase. nih.gov Although the target compound lacks the N-oxide, the core pyridine structure might still allow for binding to allosteric sites on this or other viral enzymes, thereby inhibiting viral replication.
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding mode and affinity of a ligand, such as N-(5-bromopyridin-2-yl)-2-ethylbutanamide, within the active site of a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their energetic favorability.
For this compound, the selection of a target protein would be guided by the known biological activities of structurally similar compounds. For instance, pyridine (B92270) and amide derivatives have been investigated as inhibitors of various enzymes, including kinases and urease. mdpi.comnih.gov A typical molecular docking workflow would involve preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). Software such as AutoDock Vina is commonly used for this purpose. d-nb.info
The simulation would predict the binding energy, with more negative values indicating a stronger, more stable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), would be identified. For example, the pyridine nitrogen and the amide group are potential hydrogen bond acceptors or donors, while the bromophenyl ring can engage in hydrophobic and halogen bonding interactions. These predicted interactions provide critical insights into the structural basis of the ligand's potential activity.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LYS78, GLU95, LEU130, PHE145 |
| Key Interactions | Hydrogen bond with LYS78 (amide C=O), Halogen bond with GLU95 (bromine), Hydrophobic interaction with LEU130 and PHE145 (pyridine ring) |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org This approach is used to predict the activity of new, unsynthesized compounds based on their structural features.
To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
For this compound and its analogs, relevant descriptors might include:
Topological descriptors: Molecular connectivity indices, shape indices (e.g., Kappa indices). medwinpublishers.com
Electronic descriptors: Partial charges on atoms, dipole moment.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
Steric descriptors: Molecular weight, molar refractivity.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed biological activity. medcraveonline.com
A robust QSAR model must be predictive. The predictive power of the model is assessed through rigorous internal and external validation techniques. Internal validation often involves cross-validation (e.g., leave-one-out), while external validation uses a test set of compounds that were not used in the model development. medwinpublishers.com Key statistical parameters used to evaluate a QSAR model include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set. A high value for these parameters indicates a model with good predictive ability. medwinpublishers.com Such a model could then be used to predict the biological activity of this compound.
Table 2: Example of Statistical Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
| n (Training Set) | 25 | Number of compounds used to build the model |
| n (Test Set) | 8 | Number of compounds used to validate the model |
| R² | 0.88 | Coefficient of determination (goodness of fit) |
| Q² | 0.75 | Cross-validated coefficient of determination (robustness) |
| Predictive R² | 0.82 | Predictive ability for the external test set |
Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. youtube.com MD simulations are used to assess the stability of the docked complex and to understand the conformational changes that may occur upon ligand binding. nih.gov
Starting from the best-docked pose of this compound in its target protein, an MD simulation would be run for a period of nanoseconds. The simulation calculates the movements of atoms in the system by solving Newton's equations of motion. youtube.com Analysis of the simulation trajectory can reveal:
The stability of the ligand in the binding pocket, often measured by the root-mean-square deviation (RMSD) of the ligand's atoms over time.
The persistence of key intermolecular interactions (like hydrogen bonds) identified in docking.
The flexibility of different parts of the protein and the ligand, indicated by the root-mean-square fluctuation (RMSF).
A stable RMSD for the ligand suggests a stable binding mode, reinforcing the predictions from molecular docking.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. jksus.org If this compound were identified as a hit compound, both ligand-based and structure-based virtual screening could be employed to find other potential active compounds.
Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active ligand, like this compound, as a template to search for other molecules with similar properties. nih.gov This is based on the principle that structurally similar molecules are likely to have similar biological activities. Methods include 2D substructure searching and 3D shape-based screening.
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock a large library of compounds, scoring and ranking them based on their predicted binding affinity. nih.gov This is particularly useful when the binding site of the target is well-characterized.
These screening methods can efficiently filter vast chemical libraries (containing millions of compounds) down to a manageable number of promising candidates for further investigation.
Predictive ADMET Modeling for In Vitro and Preclinical Studies (Excluding Human Clinical Data)
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound. In silico ADMET prediction is a cost-effective way to flag potential liabilities early in the drug discovery process. nih.gov Various computational models and software, such as SwissADME and pkCSM, are available for this purpose. mdpi.comamazonaws.com
For this compound, these tools can predict a range of properties, including:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Likelihood of being a substrate or inhibitor of cytochrome P450 (CYP) enzymes.
Excretion: Predicted clearance and half-life.
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxicities.
These predictions are based on the compound's structure and are compared against established ranges for known drugs. For example, compliance with Lipinski's Rule of Five is often a first-pass filter for oral bioavailability. acs.org
Table 3: Illustrative Predictive ADMET Profile for this compound
| Property | Predicted Value/Classification | Interpretation |
| Lipinski's Rule of Five | 0 Violations | Likely to have good oral bioavailability |
| Human Intestinal Absorption | High | Well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the CNS |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| AMES Toxicity | Non-mutagenic | Low risk of being a mutagen |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Advanced Research Applications and Future Academic Directions
Application as a Chemical Probe for Biological Pathway Elucidation
The structure of N-(5-bromopyridin-2-yl)-2-ethylbutanamide is well-suited for development as a chemical probe to investigate complex biological systems. The pyridine (B92270) ring is a recognized "privileged scaffold," frequently found in bioactive molecules, which can facilitate interactions with biological targets. nih.govnih.govmdpi.commdpi.com The development of small molecules to modulate and study biological pathways is a cornerstone of chemical biology. chemscene.com
Halogenated pyridine amides and related structures have been successfully used to probe significant disease pathways. For instance, libraries of pyridine derivatives have been screened to identify inhibitors of enzymes involved in hydrogen sulfide (B99878) (H2S) biosynthesis, which is linked to diseases like cancer. nih.gov Similarly, acylaminopyridines have been discovered as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in the pathology of Alzheimer's disease and other conditions. nih.gov Such inhibitors serve as critical tools to dissect the role of GSK-3 in cellular processes. nih.gov
Furthermore, pyridine-pyrimidine amides were identified from a small molecule library screen for their ability to block HGF-induced epithelial scattering, a process that mimics cancer metastasis. nih.gov Subsequent studies of analogs revealed distinct structure-activity relationships for inhibiting either cell migration or cell proliferation, allowing for a finer elucidation of the signaling pathways involved. nih.gov These examples underscore the potential for this compound to serve as a foundational structure for developing new chemical probes.
Table 1: Potential Biological Targets for Pyridine Amide-Based Chemical Probes
| Biological Target Class | Disease Area | Example Probe Type | Reference |
|---|---|---|---|
| Kinases (e.g., GSK-3) | Neurodegeneration, Diabetes | Acylaminopyridines | nih.gov |
| H2S-Synthesizing Enzymes | Cancer | Pyridine Derivatives | nih.gov |
| Cell Signaling Pathways (e.g., HGF) | Cancer Metastasis | Pyridine-pyrimidine amides | nih.gov |
Utilization as a Scaffold for the Development of Novel Chemical Tools
A molecular scaffold is a core structure upon which new molecules with diverse functions can be built. scilit.comresearchgate.net The this compound molecule is an exemplary scaffold for creating novel chemical tools for several reasons. The pyridine ring is a versatile and common feature in pharmaceuticals, known to enhance water solubility and provide key interaction points with biological targets. nih.govmdpi.com
The bromine atom on the pyridine ring is a particularly valuable feature. Halogens serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functional groups and build molecular complexity. nih.govrsc.orgchempanda.com This allows for systematic modification of the scaffold to explore structure-activity relationships (SAR). The amide linkage is also a fundamental component of many biologically active molecules, mimicking peptide bonds and providing hydrogen bonding capabilities that are crucial for target recognition. researchgate.net
The development of novel chemical entities often relies on the use of such privileged scaffolds. mdpi.com For example, the quinoline (B57606) ring system, which is structurally related to pyridine, is considered a privileged scaffold for designing derivatives with a wide range of biological activities. nih.gov By leveraging the synthetic tractability of the bromo-pyridine core and the stability of the amide linker, this compound can be used as a starting point to generate a multitude of new compounds for various research applications. nih.govresearchgate.net
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening
Combinatorial chemistry, coupled with high-throughput screening (HTS), is a powerful strategy for discovering new drug leads and chemical tools. stanford.eduupenn.edu This approach involves the rapid synthesis of large numbers of related compounds (a library) which are then tested for activity in a specific assay. The structure of this compound is highly amenable to this process.
The synthesis of libraries based on pyridine scaffolds has been well-documented. For example, a library of 55 pyridine dicarbonitriles was prepared and screened to identify potential therapeutics for prion diseases. nih.gov The use of solid-phase synthesis techniques can facilitate the creation of large libraries based on a common core, such as a 2-chloro-5-bromopyridine scaffold. acs.org
The this compound scaffold allows for at least two points of diversity. The 2-ethylbutanamide (B1267559) side chain can be varied by using different carboxylic acids in the initial synthesis, while the bromine atom on the pyridine ring can be replaced with a variety of substituents using modern cross-coupling chemistry. This dual-point diversification makes it an ideal candidate for inclusion in diversity-oriented synthesis campaigns aimed at populating screening libraries with novel, drug-like molecules. stanford.eduthermofisher.com
Table 2: Features of this compound for Library Synthesis
| Structural Feature | Role in Library Synthesis | Potential Modifications |
|---|---|---|
| 5-Bromo-2-aminopyridine Core | Central scaffold providing key interactions | Substitution at the bromine position via cross-coupling |
| Amide Linker | Stable, synthetically accessible linker | Variation of the acyl group using diverse carboxylic acids |
Exploration of Solid-State Chemistry and Cocrystallization for Research Purposes
The solid-state properties of a compound, including its crystal structure, polymorphism, and ability to form cocrystals, are of fundamental importance in materials science and pharmaceutical development. These properties influence critical parameters such as solubility, stability, and bioavailability. The structure of this compound contains several functional groups capable of participating in specific intermolecular interactions that govern crystal packing.
The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The pyridine ring nitrogen is also a strong hydrogen bond acceptor. Crucially, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. These interactions are increasingly exploited in the field of crystal engineering to design materials with specific architectures and properties.
Unexplored Mechanistic Hypotheses and Research Frontiers for Halogenated Pyridine Amides
The chemistry of halogenated pyridine amides is a rich field with several frontiers for mechanistic exploration and synthetic innovation. The development of new reactions and a deeper understanding of existing ones are crucial for advancing their application.
One major area of research is the N-arylation of amides, often achieved through copper-catalyzed Goldberg-type reactions. researchgate.netacs.orgnih.gov Despite its utility, the precise mechanism, particularly the aryl halide activation step, remains a subject of investigation and debate. acs.org Further studies could lead to more efficient and general catalytic systems.
Emerging synthetic methods offer new avenues for research. For instance, nickel-photoredox catalysis has been shown to enable the N-arylation of amides under remarkably mild conditions, a significant advantage when working with sensitive substrates. chemistryviews.org The full scope and mechanistic details of such photoredox processes are still being uncovered. Similarly, novel metal-free approaches to C-N bond formation, such as those employing aryne intermediates, are being developed, offering alternatives to traditional transition metal catalysis. rsc.org
Another frontier involves the use of halogenated amides as precursors for more complex heterocyclic systems. One-pot reactions have been developed to transform halogenated amides into piperidine (B6355638) and pyrrolidine (B122466) derivatives through a cascade of amide activation, reduction, and intramolecular cyclization. mdpi.comnih.govresearchgate.net Elucidating the mechanisms of these tandem reactions and expanding their scope to new scaffolds are active areas of research that could provide rapid access to valuable chemical entities.
Table 3: Research Frontiers in the Chemistry of Halogenated Pyrydine Amides
| Research Area | Key Questions and Directions | Relevant Approaches | Reference |
|---|---|---|---|
| C-N Coupling Mechanisms | Elucidating the mechanism of Cu-catalyzed N-arylation (Goldberg Reaction). | Kinetic studies, computational modeling, stoichiometric reactions. | researchgate.netacs.org |
| Novel Catalytic Methods | Developing milder and more efficient N-arylation protocols. | Nickel-photoredox catalysis, metal-free aryne generation. | chemistryviews.orgrsc.org |
| Tandem Reactions | Expanding the scope of one-pot transformations of halogenated amides. | Amide activation, reduction, and intramolecular substitution cascades. | mdpi.comnih.gov |
Q & A
Q. What are the established synthetic routes for N-(5-bromopyridin-2-yl)-2-ethylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between 5-bromopyridine derivatives and 2-ethylbutanamide precursors. For example, citraconic anhydride and 2-amino-5-bromopyridine in toluene under reflux yield intermediates, followed by purification via vacuum concentration . Optimization includes:
- Catalysts : Palladium-based catalysts for cross-coupling (e.g., Suzuki-Miyaura) to introduce the ethylbutanamide group .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature : Reflux conditions (80–120°C) are common for amide bond formation .
Key Consideration : Monitor reaction progress via TLC or HPLC to avoid side products like over-oxidation or incomplete substitution.
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the bromopyridine moiety (δ 8.2–8.6 ppm for aromatic protons) and ethylbutanamide chain (δ 1.2–2.4 ppm for alkyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 267–269 for bromine isotope patterns) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Initial screens focus on receptor binding and enzyme inhibition. For example:
- Neurological Targets : Structural analogs interact with muscarinic receptors (e.g., IC values measured via radioligand assays) .
- Antimicrobial Activity : Test against bacterial/fungal strains using broth microdilution (MIC values reported in μg/mL) .
Note : Use in-vitro models (e.g., HEK293 cells) to validate target engagement before animal studies .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : SHELX programs refine bond lengths/angles and hydrogen-bonding networks. For example, SHELXL handles twinning and high-resolution data for bromine-heavy structures .
- ORTEP-3 : Visualize thermal ellipsoids to confirm conformational stability (e.g., ethylbutanamide chain flexibility) .
Case Study : A derivative showed a 120° dihedral angle between pyridine and amide groups, impacting receptor binding .
Q. How can conflicting reactivity data (e.g., substitution vs. oxidation) be resolved during synthetic optimization?
- Methodological Answer :
- Controlled Reaction Screening : Vary nucleophiles (e.g., amines vs. thiols) in SNAr reactions to prioritize substitution over oxidation. Use m-CPBA for selective sulfone formation .
- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy to identify rate-limiting steps .
Example : Lowering temperature (<50°C) suppressed bromine displacement by competing reducing agents .
Q. What computational and experimental strategies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding poses to receptors (e.g., CB1 cannabinoid receptors) using PyMol visualization .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) in real-time for lead optimization .
- Mutagenesis Studies : Replace key residues (e.g., Tyr210 in CB1) to validate binding hotspots .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC variations may stem from differential membrane permeability in neuronal vs. cancer cells .
- Dose-Response Validation : Reproduce studies using standardized protocols (e.g., NIH/NCATS guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
